What is (S)-1-(2-Chlorophenyl)ethanamine hydrochloride
What is (S)-1-(2-Chlorophenyl)ethanamine hydrochloride
An In-depth Technical Guide to (S)-1-(2-Chlorophenyl)ethanamine Hydrochloride for Advanced Pharmaceutical Development
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (S)-1-(2-Chlorophenyl)ethanamine hydrochloride, a critical chiral building block in modern pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis, chiral resolution, analytical quality control, and applications, grounding all claims in authoritative scientific principles.
Strategic Overview: The Importance of a Chiral Intermediate
(S)-1-(2-Chlorophenyl)ethanamine hydrochloride is a chiral primary amine, valued not as a final active pharmaceutical ingredient (API), but as a highly specific starting material or intermediate. Its significance lies in the precise three-dimensional arrangement of its atoms—the (S)-enantiomer. In drug development, the chirality of a molecule is paramount; often, only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. The use of enantiomerically pure building blocks like this one is a cornerstone of asymmetric synthesis, enabling the construction of complex, single-enantiomer APIs with greater efficiency and safety.
The presence of the 2-chlorophenyl group provides a specific steric and electronic profile, which can be crucial for the target molecule's interaction with biological systems like enzymes or receptors. The primary amine serves as a versatile chemical handle for a wide array of subsequent chemical transformations, including amide bond formation, reductive amination, and N-alkylation. This guide will elucidate the key technical considerations for utilizing this compound effectively in a research and development setting.
Physicochemical Properties and Specifications
The reliable use of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. (S)-1-(2-Chlorophenyl)ethanamine hydrochloride is a solid material under standard conditions.[1]
| Property | Value | Source(s) |
| CAS Number | 1398109-11-9 | [2][3][4] |
| Molecular Formula | C₈H₁₁Cl₂N | [1][2][4] |
| Molecular Weight | 192.09 g/mol | [1][2][4] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1][2] |
| Storage Temperature | 2-8°C or Room Temperature | [2] |
| InChIKey | ZNBDAZNBHBGAOB-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CN.Cl | [4] |
The hydrochloride salt form is intentionally used to enhance the compound's stability and ease of handling compared to the free base, which is a volatile liquid. As an amine salt, it is generally expected to be soluble in water and polar protic solvents like methanol and ethanol, and less soluble in nonpolar organic solvents.
Core Methodology: Synthesis and Chiral Resolution
The synthesis of an enantiomerically pure compound such as (S)-1-(2-Chlorophenyl)ethanamine hydrochloride is a two-stage process: first, the creation of the racemic mixture, and second, the critical step of separating the desired (S)-enantiomer from the (R)-enantiomer.
Part A: Synthesis of Racemic 1-(2-Chlorophenyl)ethanamine
A common and efficient method for synthesizing the racemic base is the reductive amination of 2'-chloroacetophenone. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.
Protocol: Reductive Amination for Racemic Synthesis
-
Reaction Setup: To a solution of 2'-chloroacetophenone in a suitable solvent (e.g., methanol), add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.
-
Imine Formation: Stir the mixture at room temperature to facilitate the formation of the intermediate imine. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Reduction: Once imine formation is substantial, introduce a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the imine in the presence of the ketone. Alternatively, catalytic hydrogenation over a metal catalyst (e.g., Pd/C or Raney Nickel) under a hydrogen atmosphere can be employed.
-
Workup and Isolation: After the reaction is complete, quench the reaction carefully (e.g., with dilute acid if using borohydride reagents). Adjust the pH to basic (pH > 10) with an aqueous base like sodium hydroxide to deprotonate the amine hydrochloride. Extract the free amine base into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the racemic 1-(2-chlorophenyl)ethanamine free base.
Causality Behind Choices:
-
Solvent: Methanol is a common choice as it effectively dissolves both the ketone and the ammonia source.
-
Reducing Agent: NaBH₃CN is effective at a slightly acidic pH, which favors imine formation without significantly reducing the starting ketone. Catalytic hydrogenation is a "cleaner" method as it avoids boron waste streams but requires specialized pressure equipment.
Caption: Reductive amination of 2'-chloroacetophenone.
Part B: The Critical Step - Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.[5] For chiral amines, the most industrially viable and common method is the formation of diastereomeric salts using a chiral acid.[6] Enantiomers have identical physical properties, making them inseparable by standard techniques. However, when they react with a single enantiomer of a chiral resolving agent, they form diastereomers. Diastereomers have different physical properties, including solubility, allowing them to be separated by fractional crystallization.[5]
Protocol: Chiral Resolution with (R,R)-Tartaric Acid Derivative
-
Salt Formation: Dissolve the racemic 1-(2-chlorophenyl)ethanamine free base in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or isopropanol). In a separate vessel, dissolve approximately 0.5 molar equivalents of a chiral resolving agent, such as (R,R)-tartaric acid or a derivative like Di-p-toluoyl-(R,R)-tartaric acid, in the same solvent.
-
Expert Insight: Using 0.5 equivalents of the resolving agent is often most efficient. The goal is to selectively crystallize the salt of one enantiomer, leaving the other enantiomer in the solution (the mother liquor).
-
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. The diastereomeric salt of one enantiomer should begin to precipitate. The process can be aided by slow cooling, controlling the rate of addition, or seeding with a small crystal of the desired salt.
-
Isolation of Diastereomer: Allow the crystallization to proceed for a sufficient time (can be hours to days) to maximize yield and purity. Collect the precipitated solid by filtration and wash it with a small amount of cold solvent to remove impurities from the mother liquor.
-
Liberation of the Free Enantiomer: Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane). Add an aqueous base (e.g., 2M NaOH) and stir until the solid dissolves. This neutralizes the chiral acid and liberates the free (S)-amine into the organic layer.
-
Final Salt Formation: Separate the organic layer, dry it (e.g., over Na₂SO₄), and filter. Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a solvent like isopropanol or ether. The (S)-1-(2-Chlorophenyl)ethanamine hydrochloride will precipitate.
-
Final Product: Collect the final hydrochloride salt by filtration, wash with a non-polar solvent (e.g., hexane or ether) to remove residual impurities, and dry under vacuum.
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Analytical Quality Control (QC)
Rigorous analytical testing is essential to confirm the identity, purity, and, most importantly, the stereochemical integrity of the final product.
| QC Test | Method | Purpose & Expected Outcome |
| Identity | ¹H NMR, ¹³C NMR | Confirms the chemical structure. The proton and carbon spectra should match the expected signals, including characteristic aromatic splitting patterns and aliphatic shifts.[7][8] |
| Identity | FT-IR Spectroscopy | Confirms the presence of key functional groups (e.g., N-H stretches for the amine, aromatic C-H and C=C bands).[9] |
| Identity | Mass Spectrometry (MS) | Confirms the molecular weight of the free base after loss of HCl.[7] |
| Chemical Purity | HPLC-UV | Quantifies the amount of the desired compound relative to any chemical impurities. A purity of >97% is common. |
| Enantiomeric Purity | Chiral HPLC | This is the critical test. It separates and quantifies the (S)- and (R)-enantiomers. The result is reported as enantiomeric excess (e.e.), which should typically be >99%. |
Protocol: Chiral HPLC Method Development Outline
-
Column Selection: Choose a chiral stationary phase (CSP) known to be effective for primary amines. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are excellent starting points.
-
Mobile Phase Screening:
-
Normal Phase: Use mixtures of a non-polar solvent like hexane or heptane with an alcohol modifier like isopropanol or ethanol. Small amounts of an amine additive (e.g., diethylamine, DEA) are often required to improve peak shape by masking active sites on the silica support.
-
Reversed Phase: Use mixtures of water/buffers with acetonitrile or methanol.
-
-
Optimization: Adjust the ratio of the mobile phase components to achieve baseline separation (Resolution > 1.5) of the two enantiomer peaks in a reasonable run time.
-
Validation: Validate the method for linearity, accuracy, and precision according to standard guidelines.[10]
Applications in Advanced Synthesis
(S)-1-(2-Chlorophenyl)ethanamine hydrochloride serves as a cornerstone for constructing more complex molecules where the stereocenter it provides is maintained throughout the synthesis. Its utility is prominent in fields targeting the central nervous system and in oncology.[11][12]
Caption: Role as a starting material in a multi-step API synthesis.
The specific (S)-configuration and the 2-chloro substituent are designed to fit into a specific binding pocket of a biological target. By starting with this pure enantiomer, chemists avoid a late-stage, often difficult, chiral separation of the final API and eliminate the need to test the biological activity of the unwanted enantiomer.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly followed. While a specific Safety Data Sheet (SDS) for this exact CAS number should always be consulted, general precautions for related amine hydrochlorides apply.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[13][14]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13][15] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[2][14] Storage at 2-8°C is recommended by some suppliers to maximize long-term stability.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains.
Conclusion
(S)-1-(2-Chlorophenyl)ethanamine hydrochloride is more than a simple chemical; it is an enabling tool for the precise, efficient, and safe synthesis of next-generation pharmaceuticals. Its value is defined by its stereochemical purity, a critical attribute that is achieved through a well-controlled process of synthesis and chiral resolution. A thorough understanding of its properties, analytical characterization, and safe handling is essential for any researcher or organization aiming to leverage this key intermediate in the competitive landscape of drug discovery and development.
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